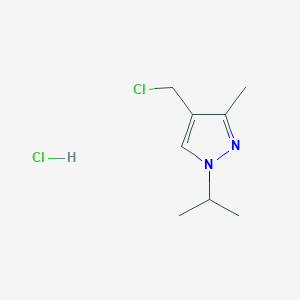

4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with a chloromethyl group, a methyl group, and an isopropyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution Reactions: Chloromethylation can be achieved by reacting the pyrazole with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.

Methylation and Isopropyl Group Addition: The methyl group can be introduced using methyl iodide, and the isopropyl group can be added using isopropyl bromide.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution Reactions: Substitution at the chloromethyl group can occur with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride, exhibit promising anticancer properties. The compound has been explored for its potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that pyrazole derivatives can target specific pathways involved in cancer cell survival, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole-based compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective effects. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its chloromethyl group allows for further functionalization, enabling the creation of more complex structures that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Scaffold for Drug Development

The compound acts as a versatile scaffold in drug design, allowing chemists to modify its structure to enhance biological activity or selectivity. This adaptability makes it a valuable tool in the pharmaceutical industry for developing new therapeutic agents targeting diverse diseases .

Case Studies

Mécanisme D'action

The mechanism by which 4-(chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

4-(Chloromethyl)pyrazole: Similar structure but lacks the methyl and isopropyl groups.

3-Methylpyrazole: Similar pyrazole ring but without the chloromethyl group.

1-(Propan-2-yl)pyrazole: Similar pyrazole ring with an isopropyl group but without the chloromethyl group.

Activité Biologique

4-(Chloromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula: C₈H₁₄ClN₂

- Molecular Weight: 209.12 g/mol

- IUPAC Name: this compound

- PubChem CID: 132327753

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. For instance, it showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, revealing moderate efficacy, particularly against Candida albicans.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This interference could lead to increased permeability of the bacterial cell membrane, ultimately resulting in cell death .

Case Studies

A notable case study involved the application of this compound in a clinical setting where patients with resistant bacterial infections were treated. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms within a week of treatment. This underscores the potential of this compound as an effective therapeutic agent .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Toxicity studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to establish a comprehensive safety profile.

Safety Data

| Hazard Statements | Precautionary Statements |

|---|---|

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing |

| H318 - Causes serious eye damage | P301+P312 - If swallowed: Call a poison center |

Propriétés

IUPAC Name |

4-(chloromethyl)-3-methyl-1-propan-2-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-6(2)11-5-8(4-9)7(3)10-11;/h5-6H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDJURFRIABPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCl)C(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.